Guanacline sulfate
Description
Guanacline sulfate is an antihypertensive agent classified under guanidine derivatives, sharing therapeutic and structural similarities with compounds such as guanabenz, guanadrel, guanethidine, and guanfacine . This compound is listed in the International Statistical Classification of Diseases and Related Health Problems (ICD-10) under code T46.5, indicating its role in cardiovascular therapy .
Properties
CAS No. |
23389-32-4 |
|---|---|
Molecular Formula |
C9H24N4O6S |
Molecular Weight |
316.38 g/mol |
IUPAC Name |
2-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]guanidine;sulfuric acid;dihydrate |
InChI |
InChI=1S/C9H18N4.H2O4S.2H2O/c1-8-2-5-13(6-3-8)7-4-12-9(10)11;1-5(2,3)4;;/h2H,3-7H2,1H3,(H4,10,11,12);(H2,1,2,3,4);2*1H2 |
InChI Key |
RCWLESWTVSJYOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCN(CC1)CCN=C(N)N.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives, including guanacline sulfate, typically involves the reaction of an amine with an activated guanidine precursor. Common methods include:
Reaction with Thiourea Derivatives: Thiourea derivatives are widely used as guanidine precursors. The reaction involves coupling reagents or metal-catalyzed guanylation.
S-Methylisothiourea: This compound is an efficient guanidylating agent, often used to introduce the guanidine functionality.
Cyanamides: Cyanamides react with derivatized amines to form guanidine compounds.
Copper-Catalyzed Cross-Coupling: This method involves the use of copper catalysts to facilitate the formation of guanidine derivatives.
Industrial Production Methods
Industrial production of guanidine derivatives often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Guanacline sulfate undergoes various chemical reactions, including:
Oxidation: Guanidine compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert guanidine derivatives into amines.
Substitution: Nucleophilic substitution reactions are common, where guanidine acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Guanidine oxides.
Reduction: Amines.
Substitution: Alkylated or acylated guanidine derivatives.
Scientific Research Applications
Guanacline sulfate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its strong basicity.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an antihypertensive agent.
Industry: Utilized in the production of plastics, explosives, and other materials
Mechanism of Action
The mechanism of action of guanacline sulfate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. Guanidine compounds can enhance the release of neurotransmitters such as acetylcholine and inhibit the release of norepinephrine, leading to various physiological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key pharmacological and clinical attributes of Guanacline sulfate and its structural/therapeutic analogs:
Mechanism and Selectivity
- Guanacline vs. Guanadrel/Guanethidine: Guanacline’s mechanism remains less characterized but may align with guanadrel and guanethidine in blocking peripheral adrenergic transmission. Guanethidine specifically depletes norepinephrine vesicles, while guanadrel has a slower absorption profile .
- Guanacline vs.
Formulation and Stability
- Sulfate salts (e.g., this compound, guanadrel sulfate) improve aqueous solubility, facilitating oral or injectable administration. This contrasts with non-sulfate analogs like guanethidine, which may require specialized formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
